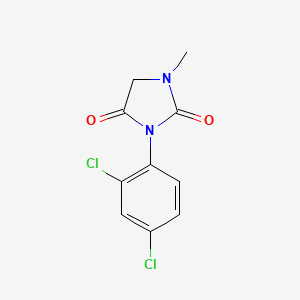

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, a compound with a 2,6-dichlorophenyl group was synthesized and characterized using techniques like FT-IR, UV–visible, 1H NMR, and HRMS . Another study reported the synthesis of dichlorophenyl substituted 3-hydroxy-chromenones .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies of these compounds have been calculated using DFT (Density Functional Theory) methods .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in various reactions. For example, hydrazonyl bromides reacted with active methylene compounds to afford tetrasubstituted pyrazole derivatives .Scientific Research Applications

Medicinal Chemistry Applications

Hydantoin derivatives, including those related to "3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione," are recognized for their significant biological and pharmacological activities. These compounds serve as a scaffold in drug discovery, contributing to the development of medications with diverse therapeutic potentials. For example, hydantoins have been explored for their potential in therapeutic and agrochemical applications due to their versatile biological activities. They play a crucial role in the synthesis of non-natural amino acids and their conjugates, which have medical applications (Shaikh et al., 2023). Additionally, 2,4-Thiazolidinediones, as analogs, have been investigated for their inhibitory activities against specific enzymes, highlighting the scaffold's utility in designing biologically active compounds (Verma et al., 2019).

Synthetic Chemistry Applications

The synthetic versatility of hydantoin derivatives is notable in the preparation of a wide range of organic compounds with potential therapeutic applications. These compounds are integral to various synthetic methodologies, including the Bucherer-Bergs reaction, which is an efficient method for producing important natural products and novel organic compounds (Shaikh et al., 2023). The chemical properties and synthetic methodologies surrounding 1,3-Thiazolidin-4-ones and their analogues, such as glitazones and rhodanines, also underscore the importance of these scaffolds in medicinal chemistry, showing potential activities against various diseases (Santos et al., 2018).

Environmental Studies Applications

The study of 2,4-Dichlorophenyl compounds, closely related to "3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione," in environmental sciences focuses on understanding the toxicology, mutagenicity, and ecological impacts of these compounds. Research has advanced rapidly, providing insights into the specific characteristics of 2,4-D toxicity and mutagenicity, with an emphasis on molecular biology and environmental exposure assessments (Zuanazzi et al., 2020).

Safety And Hazards

Future Directions

Biocatalysis is becoming a key tool in the synthesis of complex molecules, including chiral drug intermediates. This approach offers advantages such as reduction of environmental pollution and high selectivity . Further development and increased utilization of biocatalysis for the production of drugs can be expected .

properties

IUPAC Name |

3-(2,4-dichlorophenyl)-1-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHHKTOGWTWTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)

![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)

![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)